molecular formula C7H13Cl2N2O2P B12581759 Phosphoramidic dichloride, [(cyclohexylamino)carbonyl]- CAS No. 603964-77-8

Phosphoramidic dichloride, [(cyclohexylamino)carbonyl]-

Cat. No.: B12581759
CAS No.: 603964-77-8
M. Wt: 259.07 g/mol
InChI Key: XYOAGEUCMIDWIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphoramidic dichloride, [(cyclohexylamino)carbonyl]- is a chemical compound with the molecular formula C7H13Cl2N2O2P. It is known for its unique structure, which includes a phosphoramidic dichloride group and a cyclohexylamino carbonyl group. This compound is used in various scientific research applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphoramidic dichloride, [(cyclohexylamino)carbonyl]- can be synthesized through a series of chemical reactions involving the appropriate starting materials. One common method involves the reaction of cyclohexylamine with a suitable phosphorylating agent, such as phosphorus oxychloride (POCl3), under controlled conditions. The reaction typically requires an inert atmosphere and a solvent like dichloromethane to facilitate the process. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of phosphoramidic dichloride, [(cyclohexylamino)carbonyl]- involves scaling up the laboratory synthesis methods. Large-scale reactors and automated systems are used to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Phosphoramidic dichloride, [(cyclohexylamino)carbonyl]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphoramidic amides, while hydrolysis can produce phosphoramidic acids .

Scientific Research Applications

Phosphoramidic dichloride, [(cyclohexylamino)carbonyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which phosphoramidic dichloride, [(cyclohexylamino)carbonyl]- exerts its effects involves its reactivity with nucleophiles. The chlorine atoms in the phosphoramidic dichloride group are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical reactions, leading to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .

Comparison with Similar Compounds

Phosphoramidic dichloride, [(cyclohexylamino)carbonyl]- can be compared with other similar compounds, such as:

Phosphoramidic dichloride, [(cyclohexylamino)carbonyl]- stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility in various scientific research applications.

Properties

CAS No.

603964-77-8

Molecular Formula

C7H13Cl2N2O2P

Molecular Weight

259.07 g/mol

IUPAC Name

1-cyclohexyl-3-dichlorophosphorylurea

InChI

InChI=1S/C7H13Cl2N2O2P/c8-14(9,13)11-7(12)10-6-4-2-1-3-5-6/h6H,1-5H2,(H2,10,11,12,13)

InChI Key

XYOAGEUCMIDWIO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)NP(=O)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.